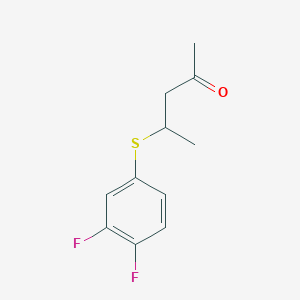
4-((3,4-Difluorophenyl)thio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 3,4-difluorothiophenol with a suitable ketone precursor under controlled conditions. One common method involves the use of acetylacetone as the ketone precursor. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
4-((3,4-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-((3,4-Difluorophenyl)thio)pentan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the thioether linkage could play a role in its reactivity and stability. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Difluorophenyl)thio)pentan-2-one
- 3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
Uniqueness
4-((3,4-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the phenyl ring can significantly alter its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-9-3-4-10(12)11(13)6-9/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
RCULTXLWHCWTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















